molecular formula C12H12ClNS B3148951 (2-Chlorophenyl)-N-(2-thienylmethyl)methanamine CAS No. 66200-70-2

(2-Chlorophenyl)-N-(2-thienylmethyl)methanamine

Cat. No.: B3148951
CAS No.: 66200-70-2
M. Wt: 237.75 g/mol
InChI Key: VYOTZYLTMQWWNO-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)-N-(2-thienylmethyl)methanamine” is a chemical compound. It is also known as "Methyl 2- (2-chlorophenyl)-2- ( (2- (thiophen-2-yl)ethyl)amino)acetate sulfate" . It is categorized under fine chemicals, pharmaceutical standards, metabolites, impurities, and intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C15H18ClNO6S2 . Unfortunately, the specific structural details are not available in the retrieved resources.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 407.88 . It is stored at 2-8°C in a refrigerator . Unfortunately, other physical and chemical properties such as appearance, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthetic Applications

Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives

Vladimir S. Yarmolchuk et al. (2011) explored the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives using a [3 + 2] cycloaddition approach. These derivatives, derived from structures akin to (2-Chlorophenyl)-N-(2-thienylmethyl)methanamine, serve as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. Their study demonstrated the scaffold's potential to generate libraries of 3D-shaped molecules for new drug searches (Yarmolchuk et al., 2011).

Anticonvulsant Agents

Heterocyclic Schiff Bases

S. Pandey and R. Srivastava (2011) synthesized a series of novel schiff bases with potential anticonvulsant activities, where derivatives similar to this compound were evaluated for their efficacy in seizures protection. Their study highlighted several compounds with significant protective indices, suggesting the potential therapeutic applications of these derivatives in managing convulsions (Pandey & Srivastava, 2011).

Docking Studies and Antidepressant Synthesis

Docking Studies of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Ravi Kumar Bommeraa et al. (2019) developed a simple method to synthesize derivatives, showcasing the importance of structural analogs of this compound in the field of medicinal chemistry. Docking studies carried out on these derivatives demonstrated their potential interactions with biological targets (Bommeraa et al., 2019).

Chemical Properties and Theoretical Investigations

Vibrational Spectroscopic and Quantum Mechanical Study

Tintu K. Kuruvilla et al. (2018) investigated the spectroscopic properties of compounds structurally related to this compound. Their research utilized quantum mechanical methods to interpret and predict vibrational spectra, contributing to a deeper understanding of the chemical and physical properties of such compounds (Kuruvilla et al., 2018).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOTZYLTMQWWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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